Bavarostat -

Bavarostat

Catalog Number: EVT-260956
CAS Number:
Molecular Formula: C20H27FN2O2
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bavarostata is a highly brain penetrant HDAC6 inhibitor (IC50=60nM). Bavarostat exhibits excellent HDAC6 selectivity (>80-fold over all other Zn-containing HDAC paralogues), modulates tubulin acetylation selectively over histone acetylation, and has excellent brain penetrance.
Overview

Bavarostat is a selective inhibitor of histone deacetylase 6, a class of enzymes involved in the regulation of gene expression through the modification of histones. This compound has gained attention in the field of neuroscience and oncology due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. Bavarostat's ability to selectively inhibit histone deacetylase 6 over other classes of histone deacetylases makes it a significant candidate for research and clinical applications.

Source and Classification

Bavarostat is classified as a histone deacetylase inhibitor, specifically targeting histone deacetylase 6. It is synthesized from various chemical precursors and has been evaluated for its pharmacological properties in numerous studies. The compound is also referred to by its radiolabeled form, [^18F]Bavarostat, which is used in positron emission tomography imaging to study brain activity related to histone deacetylase 6.

Synthesis Analysis

Methods

The synthesis of Bavarostat involves several key steps, often utilizing microwave-assisted techniques to enhance reaction efficiency. For instance, the synthesis begins with the formation of a peptoid scaffold, followed by various modifications to introduce functional groups that enhance selectivity for histone deacetylase 6.

One notable method includes the use of ruthenium-mediated radiofluorination for the production of [^18F]Bavarostat, which allows for high radiochemical purity and efficient labeling for imaging purposes. This method typically involves the formation of a ruthenium π-complex, facilitating the introduction of fluorine-18 into the compound .

Technical Details

The synthesis can be summarized in several stages:

  1. Formation of Key Intermediates: Starting materials undergo reactions such as esterification and azide formation.
  2. Microwave Irradiation: This technique is employed to accelerate reactions and improve yields.
  3. Final Modifications: Hydroxamic acid derivatives are often formed as final products, which are crucial for HDAC inhibition.
Molecular Structure Analysis

Structure

Bavarostat features a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula and structure details are critical for understanding its interaction with histone deacetylase 6.

Data

The molecular weight of Bavarostat is approximately 400 g/mol, with specific structural motifs that enhance its binding affinity to histone deacetylase 6. The presence of hydroxamic acid functionality is particularly important for its inhibitory action .

Chemical Reactions Analysis

Reactions

Bavarostat undergoes several key chemical reactions that are essential for its function as an inhibitor:

  1. Binding to Histone Deacetylase 6: The compound forms a complex with the enzyme, preventing substrate access.
  2. Deacetylation Inhibition: By inhibiting deacetylation processes, Bavarostat increases acetylation levels of target proteins such as α-tubulin.

Technical Details

In biochemical assays, Bavarostat has demonstrated low nanomolar potency against histone deacetylase 6 with over 100-fold selectivity compared to class I histone deacetylases . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Mechanism of Action

Process

Bavarostat exerts its effects by selectively inhibiting histone deacetylase 6, leading to increased acetylation of specific substrates. This alteration in acetylation status can affect various cellular processes, including gene expression and protein stability.

Data

In vitro studies have shown that treatment with Bavarostat results in significant increases in acetylated α-tubulin levels without affecting other class I substrates like histones H3 and H4 . This specificity highlights its potential utility in targeted therapies.

Physical and Chemical Properties Analysis

Physical Properties

Bavarostat is typically presented as a solid at room temperature with good solubility in organic solvents. Its melting point and other physical characteristics are essential for formulation in pharmaceutical applications.

Chemical Properties

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.

Relevant analyses indicate that Bavarostat maintains stability over extended periods when stored properly, which is important for both research and clinical use .

Applications

Bavarostat has several promising applications in scientific research:

  • Neuroscience Research: It is studied for its potential role in treating neurodegenerative diseases such as Alzheimer's disease by targeting dysregulated histone deacetylase activity.
  • Cancer Therapy: The compound's ability to modulate gene expression through epigenetic mechanisms positions it as a candidate for cancer treatment strategies.
  • Imaging Applications: The radiolabeled form, [^18F]Bavarostat, is utilized in positron emission tomography imaging studies to visualize brain activity related to histone deacetylase 6 function .
Introduction to Bavarostat in Epigenetic Research

Historical Development of HDAC6-Targeted Radiotracers

The pursuit of HDAC6-selective radiotracers faced significant challenges due to the structural similarity among zinc-dependent HDAC isoforms and the difficulty in achieving sufficient blood-brain barrier (BBB) penetration. Early hydroxamic acid-based inhibitors exhibited poor brain bioavailability due to high polarity, limiting their utility for central nervous system (CNS) imaging [4] [8]. The breakthrough came with strategic molecular design incorporating large hydrophobic capping groups like adamantane, which simultaneously enhanced HDAC6 selectivity and BBB permeability. This design principle led to the development of Bavarostat (EKZ-001), a compound featuring:

  • A rigid adamantyl group occupying HDAC6's hydrophobic surface groove adjacent to the L1 loop
  • A fluorophenyl moiety forming π-stacking interactions with Phe620 in the 10Å channel
  • A hydroxamic acid zinc-binding group with unique κ2-binding mode via a water molecule [1] [8]

Table 1: Evolution of HDAC6-Targeted Radiotracers

RadiotracerKey Structural FeaturesHDAC6 IC₅₀Brain PenetranceClinical Translation
Early hydroxamatesPolar linkers, small caps<20 nMLow (Kp <0.1)None
[¹¹C]MartinostatAdamantyl cap, benzamide linker20-40 nM (Class I)ModeratePhase I/II
[¹⁸F]PB118Tetrahydroquinoline cap11.8 nMHighPreclinical
BavarostatAdamantyl cap, fluorophenyl linker0.06 μMHigh (Kp >0.5)First-in-human

This structural optimization resulted in Bavarostat's exceptional biochemical profile: >80-fold selectivity for HDAC6 over class I HDACs and >117-fold selectivity specifically against HDAC1-3 [1] [6] [9]. The discovery represented a quantum leap in epigenetic probe design, enabling the first quantitative mapping of HDAC6 expression in living brain tissue.

Bavarostat's Role in Epigenetic Modulation and Neuroimaging

Bavarostat exerts its epigenetic effects through highly specific inhibition of HDAC6's cytosolic deacetylase activity without affecting nuclear histone modifications. In human induced pluripotent stem cell (iPSC)-derived neural progenitor cells, Bavarostat (10 μM) significantly increased acetylation of α-tubulin – HDAC6's primary substrate – without altering acetylation of histone H3 (H3K9ac) or histone H4 (H4K12ac) [1]. This functional selectivity distinguishes it from pan-HDAC inhibitors like ACY-1215 that modulate both tubulin and histone acetylation.

The radiolabeled analog [¹⁸F]Bavarostat enables unprecedented neuroimaging applications through:

  • High Specific Binding: PET/MRI studies in non-human primates demonstrated displaceable binding (>60%) with co-administration of selective HDAC6 inhibitors [6] [8]
  • Uniform Brain Distribution: Regional VT values show consistent expression throughout the brain, with moderately higher binding in the amygdala (VT = 15.3 ± 1.8) and hippocampus (VT = 14.9 ± 1.6) compared to centrum semiovale (VT = 12.1 ± 1.2) [5] [6]
  • Sex-Specific Expression: First-in-human studies revealed significantly higher VT values in males versus females across multiple brain regions (p<0.01), potentially reflecting biological differences in HDAC6 regulation [6] [10]

Key Academic and Clinical Motivations for Bavarostat Research

Bavarostat research addresses critical gaps in neuroscience and epigenetic therapeutics through three primary avenues:

Neurodegenerative Disease Mechanisms: Post-mortem analyses reveal HDAC6 upregulation in Alzheimer's disease (AD) brains, where it co-localizes with amyloid-β plaques and phosphorylated tau [3] [4]. In 5xFAD transgenic mice, [¹⁸F]PB118 (a structural analog) shows significantly increased cortical and hippocampal uptake compared to wild-type animals, suggesting HDAC6 as a biomarker of pathology [4]. Bavarostat PET provides a transformative approach to quantify these changes longitudinally in living patients.

Therapeutic Development: As HDAC6 inhibitors advance clinically for cancer and neurodegenerative disorders, Bavarostat offers a unique tool for target engagement studies. The radiotracer enables precise quantification of drug occupancy at HDAC6, facilitating optimal dosing for therapeutic candidates like ACY-1215 and Tubastatin A [7] [9]. The recent development of [¹¹C]Bavarostat further expands these applications by allowing sequential PET studies within the same imaging session [10].

Epigenetic Insight: Unlike class I HDACs that primarily regulate gene expression through histone modification, HDAC6 modulates cytoplasmic processes including:

  • Microtubule stability through α-tubulin deacetylation
  • Cellular cargo transport via dynein motor interactions
  • Protein quality control through aggresome formation [3] [7]Bavarostat imaging provides the first in vivo method to investigate how these fundamental processes become dysregulated in neurological and psychiatric disorders.

Table 2: Kinetic Analysis Methods for [¹⁸F]Bavarostat PET Quantification

Modelt* Setting (min)Bias vs 2TCMAbsolute TRVOptimal DurationRegion-Specific Considerations
2TCMN/AReference7.7% (1-day)120 minGold standard but requires long scan
MA140-0.1%7.8% (28-day)100-120 minPreferred for test-retest
Logan GA302.3%7.7%90 minSuitable for clinical protocols
1TCMN/A-5.1%>10%Not recommendedSignificant underestimation

Properties

Product Name

Bavarostat

IUPAC Name

4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide

Molecular Formula

C20H27FN2O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24)

InChI Key

IGZQZELTOHAHNW-UHFFFAOYSA-N

SMILES

CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3

Solubility

Soluble in DMSO

Synonyms

Bavarostat

Canonical SMILES

CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.